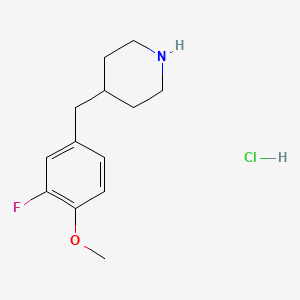

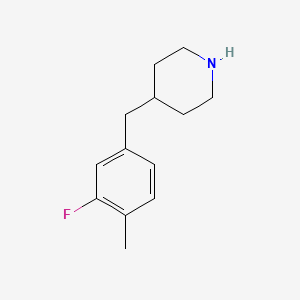

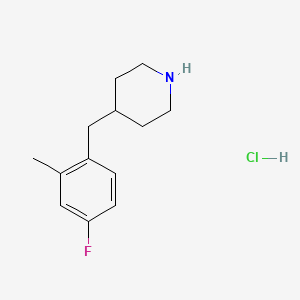

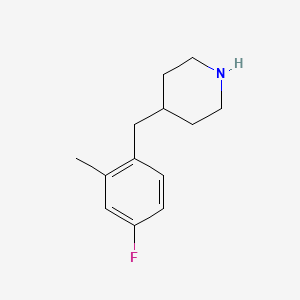

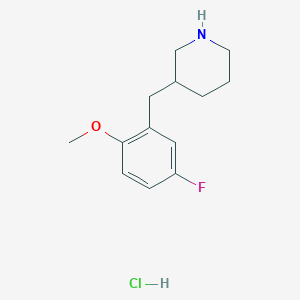

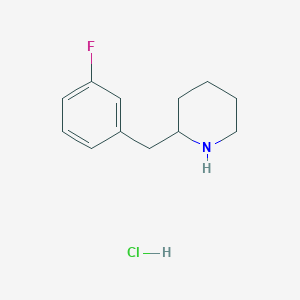

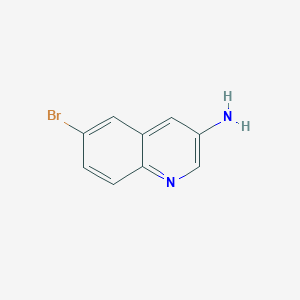

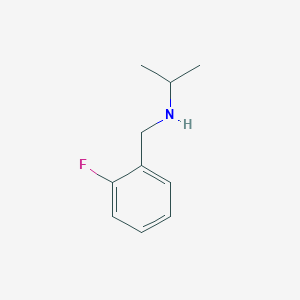

(2-Fluoro-benzyl)-isopropyl-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(2-Fluoro-benzyl)-isopropyl-amine” is a fluorinated compound . Fluorinated compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials .

Synthesis Analysis

The synthesis of fluorinated compounds can be challenging. There are two main strategies for the enzymatic synthesis of fluorinated compounds: (1) C-F bonds are directly formed to obtain fluorine-containing compounds. (2) Complex fluorinated compounds are synthesized from simple fluorine-containing modules .Molecular Structure Analysis

The molecular structure of fluorinated compounds can be complex. The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .Chemical Reactions Analysis

Reactions that occur at the benzylic position are very important for synthesis problems . For example, free radical bromination of alkyl benzenes is a common reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds can be unique due to the presence of fluorine. Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements .Scientific Research Applications

Applications in Environmental and Material Sciences

One significant application of amine-functionalized compounds, similar to (2-Fluoro-benzyl)-isopropyl-amine, is in the environmental sector, particularly for the removal of persistent pollutants such as Perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. Amine-containing sorbents have shown promising results in PFAS removal, leveraging electrostatic interactions, hydrophobic interactions, and sorbent morphology. This application underscores the potential of fluorinated amines in addressing environmental challenges related to water purification (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Role in Agrochemical Synthesis

Fluorine incorporation into agrochemicals enhances their efficacy, and compounds like (2-Fluoro-benzyl)-isopropyl-amine serve as key intermediates or building blocks in this domain. The methodologies for fluorine introduction into these compounds are crucial for developing new and economical pesticide synthetic routes, highlighting the role of fluorinated amines in agriculture (Wang, Song, & Wang, 2021).

Contributions to Organic Synthesis

In organic synthesis, the creation of complex molecules often relies on key intermediates. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a crucial intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, underscores the importance of fluorinated amines in pharmaceutical production. The development of practical, scalable synthetic methods for such intermediates is a testament to the versatility and necessity of these compounds in medicinal chemistry (Qiu, Gu, Zhang, & Xu, 2009).

Advanced Oxidation Processes (AOPs) for Waste Treatment

The treatment of nitrogen-containing hazardous compounds, including amines from industrial processes, benefits significantly from advanced oxidation processes (AOPs). Amines similar to (2-Fluoro-benzyl)-isopropyl-amine, when treated with AOPs, show efficient degradation, which is crucial for mitigating environmental pollution. This application is particularly relevant for industries looking to reduce the impact of their waste on ecosystems (Bhat & Gogate, 2021).

Enhancing Material Properties

Fluorinated liquid crystals and other materials benefit from the inclusion of fluorinated amines due to their unique electronic properties. The manipulation of these properties allows for the development of advanced materials with specific desired characteristics, such as improved dielectric properties, which are valuable in electronic and optical applications (Hird, 2007).

Safety and Hazards

The safety and hazards associated with fluorinated compounds can vary widely depending on the specific compound. For example, 2-Fluorobenzoyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is combustible and causes severe skin burns and eye damage .

Future Directions

properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-8(2)12-7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECOIFWUUTVTTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=CC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589338 |

Source

|

| Record name | N-[(2-Fluorophenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluoro-benzyl)-isopropyl-amine | |

CAS RN |

921074-63-7 |

Source

|

| Record name | 2-Fluoro-N-(1-methylethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=921074-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2-Fluorophenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.